2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of benzophenone hydrazide with an appropriate reagent, such as phosphorus oxychloride, under reflux conditions.
Nucleophilic substitution: The oxadiazole derivative is then subjected to nucleophilic substitution with a phenol derivative in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nature of the substituent and the reaction conditions.
Scientific Research Applications
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer, antibacterial, and antifungal activities.
Biological Studies: The compound is used in biological assays to study its effects on various cell lines and microorganisms.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other oxadiazole derivatives. Its combination of an oxadiazole ring with phenoxy and acetamide groups makes it a versatile compound for various applications in medicinal chemistry and biological research .
Properties
IUPAC Name |
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-19-22-23-20(26-19)16-5-4-6-17(11-16)25-13-18(24)21-12-15-9-7-14(2)8-10-15/h4-11H,3,12-13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMHFIPOJPFCPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC(=CC=C2)OCC(=O)NCC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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